REACTION_CXSMILES
|
F[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([N+:8]([O-:10])=[O:9])[CH:3]=1.[C:11]1([OH:17])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>>[N+:8]([C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([O:17][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH:3]=1)([O-:10])=[O:9]
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Name
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|
Quantity
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15.4 g
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Type
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reactant
|
Smiles
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FC1=CC(=CC=C1)[N+](=O)[O-]
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Name
|
|
Quantity
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10 g
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
This compound is prepared
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Type
|
CUSTOM
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Details
|
After treatment, an orange-coloured oil is obtained
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Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C1=CC(=CC=C1)OC1=CC=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |